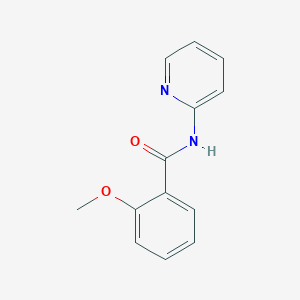

2-methoxy-N-(2-pyridinyl)benzamide

Description

Properties

CAS No. |

114570-45-5 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25g/mol |

IUPAC Name |

2-methoxy-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C13H12N2O2/c1-17-11-7-3-2-6-10(11)13(16)15-12-8-4-5-9-14-12/h2-9H,1H3,(H,14,15,16) |

InChI Key |

FHPWTYWEPNEAQY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 2-methoxy-N-(2-pyridinyl)benzamide and its Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for 2-methoxy-N-(2-pyridinyl)benzamide and its related derivatives, with a focus on their role as potent inhibitors of the Hedgehog (Hh) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and developmental biology research.

Executive Summary

Recent studies have identified a class of 2-methoxybenzamide derivatives as significant antagonists of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2][3] Dysregulation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic carcinoma.[1][2] The primary molecular target of these compounds is the Smoothened (Smo) receptor, a key transducer in the Hh signaling cascade. By inhibiting Smo, these benzamide derivatives effectively suppress the aberrant pathway activation that drives tumorigenesis. This guide will detail the signaling pathway, present quantitative data on the inhibitory activity of these compounds, outline the experimental protocols used for their evaluation, and provide visual representations of the underlying molecular mechanisms.

The Hedgehog Signaling Pathway and the Role of 2-methoxybenzamide Derivatives

The Hedgehog signaling pathway is a tightly regulated system crucial for normal embryonic development. In mature tissues, its activity is generally low but can be reactivated in processes like tissue repair and, pathologically, in cancer.

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). In the absence of a ligand, Ptch actively inhibits the G protein-coupled receptor-like protein Smoothened (Smo), preventing it from localizing to the primary cilium.

Upon Hh ligand binding to Ptch, the inhibitory effect on Smo is relieved. This allows Smo to translocate into the primary cilium, initiating a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins then move to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[1][2]

Mechanism of Inhibition: 2-methoxybenzamide derivatives function as antagonists of the Hh pathway by directly targeting the Smoothened receptor.[1][2][3] These compounds bind to Smo, preventing its ciliary translocation, even in the presence of an activating Hh ligand.[1][2] This action effectively halts the downstream signaling cascade, leading to the suppression of Gli-mediated gene transcription and subsequent inhibition of cancer cell proliferation.[1]

Quantitative Analysis of Inhibitory Activity

The potency of 2-methoxybenzamide derivatives as Hh pathway inhibitors has been quantified using Gli-luciferase reporter assays. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for a selection of these compounds.

| Compound | Structure | IC₅₀ (μM)[1] |

| Vismodegib (1) | Positive Control | 0.03 ± 0.01 |

| Lead Compound (3) | Reference Structure | 0.21 ± 0.03 |

| Compound 10 | 2-methoxybenzamide derivative | 0.17 ± 0.02 |

| Compound 11 | 2-methoxybenzamide derivative | 0.08 ± 0.01 |

| Compound 12 | 2-methoxybenzamide derivative | 0.06 ± 0.01 |

| Compound 13 | 2-methoxybenzamide derivative | 0.04 ± 0.01 |

| Compound 17 | 2-methoxybenzamide derivative | 0.09 ± 0.01 |

| Compound 18 | 2-methoxybenzamide derivative | 0.15 ± 0.02 |

| Compound 19 | 2-methoxybenzamide derivative | 0.11 ± 0.01 |

| Compound 20 | 2-methoxybenzamide derivative | 0.07 ± 0.01 |

| Compound 21 | 2-methoxybenzamide derivative | 0.02 ± 0.00 |

Data are presented as the mean ± standard deviation of three independent experiments.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-methoxybenzamide derivatives.

Gli-Luciferase Reporter Assay

This assay is the primary method for quantifying the inhibitory activity of compounds on the Hh signaling pathway.

-

Cell Culture: NIH3T3 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Transfection: Cells are transiently co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control for transfection efficiency).

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds in the presence of a Hh pathway agonist (e.g., Shh-conditioned medium or a Smo agonist like SAG).

-

Luciferase Activity Measurement: After a defined incubation period, cell lysates are collected, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize the data. The IC₅₀ values are then determined by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Smoothened Ciliary Translocation Assay

This immunofluorescence-based assay visually confirms that the compounds target Smo.

-

Cell Culture and Treatment: NIH3T3 cells stably expressing a tagged Smo protein are seeded on coverslips. The cells are then treated with a Hh agonist (e.g., Shh) in the presence or absence of the test compound.

-

Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and stained with primary antibodies against the Smo tag and a primary cilium marker (e.g., acetylated α-tubulin). This is followed by staining with fluorescently labeled secondary antibodies.

-

Microscopy and Image Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The percentage of cells showing co-localization of Smo within the primary cilium is quantified.

Conclusion and Future Directions

The presented data strongly support the mechanism of action of 2-methoxybenzamide derivatives as potent inhibitors of the Hedgehog signaling pathway via direct antagonism of the Smoothened receptor.[1] The nanomolar to sub-micromolar IC₅₀ values of several derivatives highlight their potential as promising candidates for the development of novel anti-cancer therapeutics.[1] Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as evaluating their efficacy and safety in preclinical cancer models. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to translate these findings into clinical applications.

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Role of 2-Methoxy-N-(2-pyridinyl)benzamide Derivatives in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of 2-methoxy-N-(2-pyridinyl)benzamide and its derivatives in cell signaling. The focus is on their function as modulators of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation in adult tissues. Aberrant Hedgehog signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.

Core Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Research has identified derivatives of this compound as potent antagonists of the Hedgehog (Hh) signaling pathway.[1] The primary molecular target of these compounds is the G protein-coupled receptor-like protein Smoothened (Smo).[1]

In the canonical Hh pathway, the transmembrane protein Patched (Ptch) tonically inhibits Smo in the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh). Upon ligand binding to Ptch, this inhibition is relieved, leading to the translocation of Smo to the primary cilium. This initiates a downstream signaling cascade culminating in the activation and nuclear translocation of Gli transcription factors, which regulate the expression of Hh target genes responsible for cell fate determination and proliferation.[1]

2-Methoxybenzamide derivatives function by directly targeting Smo, preventing its Shh-induced trafficking into the primary cilium.[1] This blockade of Smo localization effectively halts the downstream signaling cascade, leading to the suppression of Gli-mediated gene transcription and subsequent inhibition of cell proliferation.[1]

Quantitative Analysis of Hedgehog Pathway Inhibition

The inhibitory potency of a series of 2-methoxybenzamide derivatives was evaluated using a Gli-luciferase (Gli-luc) reporter assay. This assay measures the transcriptional activity of Gli, providing a quantitative readout of Hh pathway activation. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized below.

| Compound ID | R Group | Linker | Yield (%) | IC50 (μM) |

| 10 | H | CH | 85 | 0.34 ± 0.07 |

| 14 | 2-Cl | N | 80 | 0.05 ± 0.02 |

| 15 | 6-Cl | N | 73 | 0.86 ± 0.09 |

| 16 | - | N | 86 | 0.08 ± 0.02 |

| 17 | 2-Cl | CH | 79 | 0.12 ± 0.06 |

| 18 | 2,4-Cl2 | CH | 76 | 0.26 ± 0.08 |

| 19 | 3-F | CH | 84 | 0.31 ± 0.09 |

| 20 | 4-F | CH | 82 | 0.25 ± 0.04 |

| 21 | 2-Cl | N | 81 | 0.03 ± 0.01 |

| 22 | 6-Cl | N | 77 | 0.15 ± 0.08 |

| 23 | - | N | 83 | 0.07 ± 0.02 |

| 3 | - | - | - | 0.18 ± 0.03 |

| 1 (Vismodegib) | - | - | - | 0.02 ± 0.01 |

Data presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Gli-Luciferase Reporter Assay

This assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

-

NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well white, clear-bottom tissue culture plates

-

2-methoxybenzamide derivatives (dissolved in DMSO)

-

Sonic Hedgehog (Shh) conditioned medium (or a purified Shh ligand)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Gli-reporter NIH3T3 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) containing the 2-methoxybenzamide derivatives at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Vismodegib).

-

Pathway Activation: After a pre-incubation period with the compounds (e.g., 1 hour), add Shh-conditioned medium to stimulate the Hedgehog pathway.

-

Incubation: Incubate the plates for an additional 24-48 hours.

-

Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Calculate the IC50 values by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

DAOY Cell Antiproliferation Assay

This assay assesses the ability of the 2-methoxybenzamide derivatives to inhibit the proliferation of Daoy medulloblastoma cells, which have a constitutively active Hedgehog pathway.

Materials:

-

DAOY (ATCC® HTB-186™) cells

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well tissue culture plates

-

2-methoxybenzamide derivatives (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

-

Luminometer or microplate reader

Procedure:

-

Cell Seeding: Seed DAOY cells into 96-well plates at a low density (e.g., 2,000-5,000 cells per well).

-

Cell Culture: Allow the cells to attach and grow for 24 hours in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Replace the medium with fresh medium containing the 2-methoxybenzamide derivatives at various concentrations. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a period of 48-72 hours.

-

Viability Measurement: Measure cell viability using the CellTiter-Glo® assay (which measures ATP levels) or an MTT assay (which measures metabolic activity) according to the manufacturer's instructions.

-

Data Analysis: Normalize the viability data to the vehicle-treated control cells. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values by plotting cell viability against the log of the compound concentration.

Immunofluorescence Staining for Smoothened Localization

This method visualizes the subcellular localization of Smoothened to determine if the 2-methoxybenzamide derivatives block its translocation to the primary cilium.

Materials:

-

NIH3T3 cells

-

Glass coverslips

-

DMEM, FBS, Penicillin-Streptomycin

-

2-methoxybenzamide derivatives

-

Shh-conditioned medium

-

Paraformaldehyde (PFA) or Methanol for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies: anti-Smoothened, anti-acetylated tubulin (cilia marker)

-

Fluorescently-labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed NIH3T3 cells on glass coverslips in a 24-well plate and grow to sub-confluency.

-

Serum Starvation: To induce ciliogenesis, serum-starve the cells (e.g., DMEM with 0.5% FBS) for 24 hours.

-

Compound Treatment and Pathway Activation: Treat the cells with the 2-methoxybenzamide derivative or vehicle control for a specified time, followed by stimulation with Shh-conditioned medium.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Smoothened and acetylated tubulin diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the coverslips with PBS, mount them onto glass slides using mounting medium, and visualize using a fluorescence microscope. Analyze the images for the co-localization of Smoothened with the primary cilium marker.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics targeting the Hedgehog signaling pathway. The data presented herein demonstrates that derivatives of this compound effectively inhibit Hh signaling by targeting Smoothened and preventing its localization to the primary cilium, leading to a potent antiproliferative effect in cancer cells with an overactive Hh pathway. Further optimization of this chemical series could lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on in vivo efficacy studies and the evaluation of these compounds in models of drug-resistant cancers.

References

The Emergence of 2-methoxy-N-(2-pyridinyl)benzamide as a Potent Hedgehog Pathway Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly activated. This has spurred the development of targeted inhibitors, with a significant focus on the transmembrane protein Smoothened (Smo). This technical guide provides an in-depth analysis of a novel 2-methoxybenzamide derivative, 2-methoxy-N-(2-pyridinyl)benzamide, which has demonstrated potent inhibition of the Hedgehog pathway. This document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis.[1][2] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[1] This inhibition prevents SMO from translocating to the primary cilium, leading to the proteolytic cleavage of the Glioma-associated oncogene (GLI) transcription factors into their repressor forms (GliR).

Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved.[1] SMO then accumulates in the primary cilium, initiating a downstream signaling cascade that prevents the cleavage of GLI proteins.[3] The full-length activator forms of GLI (GliA) translocate to the nucleus and induce the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[4] Dysregulation of this pathway, often through mutations in PTCH or SMO, can lead to uncontrolled cell growth and is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[3]

This compound: A Novel SMO Antagonist

A series of 2-methoxybenzamide derivatives have been synthesized and evaluated for their inhibitory activity on the Hedgehog signaling pathway.[3][4] Among these, a specific analog, identified as compound 21 in the primary literature and corresponding to This compound , has emerged as a particularly potent inhibitor.[3]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the Smoothened receptor.[3] Its molecular basis of inhibition is attributed to the blockade of Smo, thereby preventing the downstream activation of the Hh pathway.[3] A key indicator of its mechanism is the prevention of Shh-induced Smoothened translocation into the primary cilium, a critical step in pathway activation.[3] This mode of action is consistent with other known SMO antagonists used in cancer therapy.

Caption: Canonical Hedgehog Signaling Pathway and Inhibition.

Quantitative Efficacy

The inhibitory potency of this compound was quantified using a Gli-luciferase (Gli-luc) reporter assay. This compound demonstrated a nanomolar IC50 value, indicating high potency in blocking the Hedgehog pathway.[3]

| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |

| This compound (Compound 21) | Hedgehog Pathway | Gli-luc Reporter Assay | 0.03 | NIH3T3-Gli-Luc | [3] |

| Vismodegib (Control) | Hedgehog Pathway | Gli-luc Reporter Assay | Not explicitly stated in the primary source, but used as a positive control. | NIH3T3-Gli-Luc | [3] |

Furthermore, this compound retained its suppressive potency against a drug-resistant D477G mutant of Smoothened, suggesting a potential advantage over existing therapies that are susceptible to resistance mutations.[3] It also exhibited superior antiproliferative activity against a vismodegib-resistant Daoy cell line.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Gli-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the GLI proteins.

-

Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct (for normalization).

-

Procedure:

-

Seed the NIH3T3-Gli-Luc cells in 96-well plates and grow to confluence.

-

Induce pathway activation by adding Sonic Hedgehog (Shh) conditioned medium.

-

Treat the cells with varying concentrations of this compound or a control inhibitor (e.g., vismodegib).

-

Incubate the cells for a defined period (e.g., 48 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Smoothened Ciliary Translocation Assay

This immunofluorescence-based assay visualizes the localization of Smoothened to the primary cilium, a key event in Hh pathway activation.

-

Cell Line: NIH3T3 cells engineered to express a tagged version of Smoothened (e.g., Smo-GFP).

-

Procedure:

-

Plate the Smo-expressing NIH3T3 cells on coverslips.

-

Stimulate the cells with Shh conditioned medium in the presence or absence of this compound.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Stain for the primary cilium using an antibody against a ciliary marker (e.g., acetylated α-tubulin).

-

Stain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of cells showing co-localization of Smoothened with the primary cilium in each treatment group.

-

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cells with an aberrantly activated Hedgehog pathway.

-

Cell Line: Daoy cells (a human medulloblastoma cell line with a constitutively active Hh pathway).

-

Procedure:

-

Seed Daoy cells in 96-well plates.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

Determine the concentration of the compound that inhibits cell proliferation by 50% (GI50).

-

Experimental and logical workflow

The evaluation of this compound as a Hedgehog pathway inhibitor follows a logical progression from initial screening to cellular mechanism of action and finally to anti-proliferative effects in a relevant cancer cell line.

Caption: Experimental Workflow for Inhibitor Evaluation.

Conclusion

This compound represents a promising new scaffold for the development of Hedgehog pathway inhibitors. Its potent, nanomolar activity against the Smoothened receptor, coupled with its efficacy against a clinically relevant resistance mutation and in a medulloblastoma cell line, underscores its potential as a therapeutic candidate. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other novel Hedgehog pathway modulators. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiproliferative Activity of 2-Methoxybenzamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of 2-methoxybenzamide analogs. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The antiproliferative activity of 2-methoxybenzamide analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values for several 2-methoxybenzamide derivatives from cited studies.

Table 1: Antiproliferative Activity of 2-Methoxybenzamide Analogs as Hedgehog Signaling Inhibitors [1]

| Compound | Target Cell Line | IC50 (μM) |

| 17 | Daoy | 0.12 |

| 18 | Daoy | 0.26 |

| 19 | Daoy | 0.31 |

| 20 | Daoy | 0.25 |

| 21 | Daoy | 0.03 |

Note: Daoy is a medulloblastoma cell line with a constitutively active Hedgehog signaling pathway.

Table 2: Antiproliferative Activity of a 2-Methoxybenzamide Analog in Combination with TRAIL [2]

| Compound/Treatment | Target Cell Line | Effect |

| 2-methoxy-5-amino-N-hydroxybenzamide (2-14) | Colon Cancer Cells | Sensitizes cells to TRAIL-induced apoptosis |

| 2-14 + TRAIL | Colon Cancer Cells | Synergistic inhibition of tumor growth |

Table 3: Antiproliferative Activity of Benzamide Analogs as Tubulin Polymerization Inhibitors [3]

| Compound | Target Cell Line | IC50 (nM) |

| 20 | Various Cancer Cell Lines | Subnanomolar concentrations |

| 22 | Various Cancer Cell Lines | Subnanomolar concentrations |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. This section provides comprehensive protocols for the key experiments used to assess the in vitro antiproliferative activity of 2-methoxybenzamide analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

2-methoxybenzamide analogs (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-methoxybenzamide analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

2-methoxybenzamide analogs

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the 2-methoxybenzamide analogs at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

2-methoxybenzamide analogs

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time.

-

Cell Harvesting: Collect the cells by trypsinization.

-

Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action of 2-methoxybenzamide analogs. The following diagrams were generated using the DOT language.

Signaling Pathways

Caption: Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide analogs.

Caption: Potential mechanisms of apoptosis induction by 2-methoxybenzamide analogs.

Experimental Workflow

Caption: In vitro workflow for evaluating the antiproliferative activity of novel compounds.

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of 2-methoxy-N-(2-pyridinyl)benzamide in Medulloblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of 2-methoxy-N-(2-pyridinyl)benzamide and its closely related analogs in the context of medulloblastoma research. This document synthesizes key findings on its mechanism of action, presents quantitative data from preclinical studies, and offers detailed experimental protocols for researchers seeking to explore this promising class of compounds.

Introduction: Targeting the Hedgehog Pathway in Medulloblastoma

Medulloblastoma, the most prevalent malignant brain tumor in children, is classified into distinct molecular subgroups.[1] The Sonic Hedgehog (SHH) subgroup, characterized by aberrant activation of the Hedgehog (Hh) signaling pathway, accounts for approximately 30% of cases.[1] This pathway, when dysregulated, drives tumorigenesis and metastasis, making it a critical target for therapeutic intervention.[2] The Hh signaling cascade involves the Patched (PTCH) receptor, the G protein-coupled receptor Smoothened (SMO), and the GLI family of transcription factors.[2] In the presence of Hh ligands, the inhibition of SMO by PTCH is lifted, leading to the activation of GLI transcription factors and the expression of target genes that promote cell proliferation and survival.[2]

A series of 2-methoxybenzamide derivatives has been identified as potent inhibitors of the Hedgehog signaling pathway, with a key analog, designated as compound 21 , demonstrating significant promise in preclinical medulloblastoma models.[2] This guide will focus on the findings related to this class of molecules, with a specific emphasis on the data available for compound 21, a close structural relative of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for a potent 2-methoxybenzamide derivative, compound 21 , from in vitro studies.

Table 1: Hedgehog Pathway Inhibition

| Compound | Assay | Cell Line | IC50 (μM) | Reference |

| Compound 21 | Gli-luciferase Reporter Assay | Shh-Light2 | 0.03 | [2] |

Table 2: Antiproliferative Activity

| Compound | Assay | Cell Line | Concentration (μM) | Cell Viability (%) | Reference |

| Compound 21 | Antiproliferation Assay | Daoy (Medulloblastoma) | 1 | 72 | [2] |

| Compound 21 | Antiproliferation Assay | Daoy (Medulloblastoma) | 10 | 43 | [2] |

Mechanism of Action: Targeting the Smoothened Receptor

Research indicates that 2-methoxybenzamide derivatives, including compound 21, exert their inhibitory effect on the Hedgehog pathway by targeting the Smoothened (SMO) receptor.[2] This was demonstrated through experiments showing that compound 21 prevents the translocation of SMO to the primary cilium, a crucial step in the activation of the Hh signaling cascade.[2]

References

An In-depth Technical Guide on the Therapeutic Potential of 2-methoxybenzamide Derivatives in Cancer

A Focus on Hedgehog Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the therapeutic potential of 2-methoxy-N-(2-pyridinyl)benzamide in cancer is limited, a compelling body of evidence highlights the significant anti-cancer properties of a closely related class of compounds: 2-methoxybenzamide derivatives. This technical guide consolidates the preclinical findings for these derivatives, with a primary focus on their mechanism of action as potent inhibitors of the Hedgehog signaling pathway. The data presented herein is largely derived from a key study on the synthesis and evaluation of these compounds, offering valuable insights for researchers and professionals in the field of oncology drug development.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] However, its aberrant activation in adults is implicated in the development and progression of various cancers, including medulloblastoma, basal cell carcinoma, pancreatic cancer, and colorectal carcinoma.[1][2] This makes the Hh pathway a promising target for anticancer therapies.

Core Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The anticancer activity of the studied 2-methoxybenzamide derivatives is primarily attributed to their ability to inhibit the Hedgehog signaling pathway. This pathway, when activated by Hedgehog ligands (such as Sonic hedgehog, Shh), leads to a cascade of events culminating in the activation of Gli transcription factors, which then translocate to the nucleus and activate target genes responsible for cell proliferation and survival.[1][3]

A key regulatory protein in this pathway is Smoothened (Smo), a G protein-coupled receptor.[1] In the absence of Hh ligands, the Patched (Ptch) receptor inhibits Smo. Upon Hh ligand binding to Ptch, this inhibition is relieved, allowing Smo to become active and initiate the downstream signaling cascade.[1] The 2-methoxybenzamide derivatives discussed in this guide have been identified as potent inhibitors of the Hh pathway by targeting the Smo receptor.[1][2]

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the point of intervention by 2-methoxybenzamide derivatives.

Quantitative Data

The efficacy of the synthesized 2-methoxybenzamide derivatives was evaluated through in vitro assays. The following tables summarize the key quantitative data.

Table 1: Hedgehog Pathway Inhibition

The inhibitory activity of the compounds on the Hedgehog pathway was determined using a Gli-luciferase reporter assay in NIH3T3 cells. The IC50 value represents the concentration of the compound required to inhibit 50% of the luciferase activity.

| Compound | IC50 (μM) for Hh Pathway Inhibition |

| Compound 21 | 0.03 |

| Vismodegib (Control) | 0.05 |

| Other Derivatives | Submicromolar range |

| Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[1][2] |

Table 2: Antiproliferative Activity

The antiproliferative activity was assessed against the Daoy cell line, a medulloblastoma model with a constitutively active Hedgehog signaling pathway.

| Compound | Cell Line | Assay | Endpoint | Result |

| Compound 21 | Daoy (Vismodegib-resistant) | Antiproliferation Assay | IC50 | Displayed better antiproliferative activity than Vismodegib |

| Data interpretation from the source indicating superior performance against a drug-resistant cell line.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the evaluation of 2-methoxybenzamide derivatives.

Synthesis of 2-Methoxybenzamide Derivatives

A multi-step synthesis process was utilized to generate the target compounds. A general overview is as follows:

-

Amidation: Carboxylic acids were converted to their corresponding amides.

-

Cyclization: Imidazole intermediates were formed through cyclization reactions.

-

Condensation: The final target compounds were generated through the condensation of amino compounds with appropriate carboxylic acids.[1]

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This assay quantitatively measures the activity of the Hedgehog signaling pathway.

-

Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Procedure:

-

Cells are plated in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with varying concentrations of the test compounds in the presence of a Hedgehog pathway agonist (e.g., Shh).

-

After a defined incubation period (e.g., 48 hours), the cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

IC50 values are calculated from the dose-response curves.

-

In Vitro Antiproliferative Assay

This assay determines the effect of the compounds on the proliferation of cancer cells.

-

Cell Line: Daoy (medulloblastoma cell line).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach.

-

The cells are then exposed to a range of concentrations of the test compounds.

-

After an incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or MTS assay.[4][5]

-

The absorbance is measured, which correlates with the number of viable cells.

-

The percentage of cell growth inhibition is calculated relative to untreated control cells.

-

IC50 values are determined from the resulting dose-response curves.

-

Experimental Workflow Diagram

Caption: General experimental workflow from synthesis to in vitro evaluation.

Conclusion and Future Directions

The preclinical data for 2-methoxybenzamide derivatives, particularly Compound 21, demonstrate their potential as potent and selective inhibitors of the Hedgehog signaling pathway.[1][2] The submicromolar IC50 values for pathway inhibition and the promising antiproliferative activity against a drug-resistant medulloblastoma cell line highlight the therapeutic promise of this class of compounds.[1]

Further research is warranted to:

-

Optimize the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

-

Evaluate the in vivo efficacy of these compounds in relevant animal models of cancer.

-

Investigate the potential for combination therapies with other anticancer agents.

-

Explore the activity of these compounds against a broader range of cancer types with aberrant Hedgehog signaling.

This technical guide provides a foundational understanding of the therapeutic potential of 2-methoxybenzamide derivatives in cancer, offering a valuable resource for the scientific community to build upon in the quest for novel and effective cancer therapies.

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-methoxy-N-(2-pyridinyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-methoxy-N-(2-pyridinyl)benzamide, a molecule of interest in medicinal chemistry and drug discovery. This document compiles available data on its chemical and physical characteristics, outlines detailed experimental protocols for their determination, and explores its relevant biological context.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly accessible databases, a combination of computed data and experimental values for structurally similar compounds provides valuable insights.

Table 1: Physicochemical Data for this compound and Related Analogs

| Property | This compound (Computed) | 2-methoxybenzamide (Experimental Analog) | m-methoxybenzamide (Experimental Analog) |

| Molecular Formula | C₁₃H₁₂N₂O₂ | C₈H₉NO₂ | C₈H₉NO₂ |

| Molecular Weight | 228.25 g/mol | 151.16 g/mol | 151.16 g/mol |

| Melting Point | Data not available | 127 °C[1] | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Sparingly soluble in aqueous buffers; Soluble in Ethanol (~1 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml)[2] |

| logP (XLogP3) | 2.3 | 0.8 | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 2 | 2 |

| Rotatable Bonds | 3 | 2 | 2 |

| Topological Polar Surface Area | 58.6 Ų | 52.3 Ų | 52.3 Ų |

Synthesis and Experimental Protocols

A general understanding of the synthesis and the experimental determination of physicochemical properties is essential for the replication and validation of research findings.

The synthesis of N-(pyridin-2-yl)benzamides can be achieved through several established synthetic routes. A common method involves the amidation reaction between a carboxylic acid or its activated derivative and an amine.

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

A typical protocol for this synthesis involves the conversion of 2-methoxybenzoic acid to its more reactive acyl chloride, followed by a coupling reaction with 2-aminopyridine in the presence of a base to neutralize the HCl byproduct. The final product is then isolated and purified.

Standard experimental protocols are employed to determine the key physicochemical parameters of pharmaceutical compounds.

Experimental Protocol for Melting Point Determination:

A common method for determining the melting point of a solid organic compound is using a capillary melting point apparatus[3].

-

A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

The temperature range from which the substance begins to melt until it becomes completely liquid is recorded as the melting point.

Experimental Protocol for Solubility Determination:

The solubility of a compound in various solvents can be determined by the equilibrium solubility method.

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Experimental Protocol for pKa Determination:

The pKa of a compound can be determined by various methods, including potentiometric titration and UV-Vis spectroscopy.

-

Potentiometric Titration: A solution of the compound in a suitable solvent (often a water-cosolvent mixture) is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

Biological Activity and Signaling Pathways

Derivatives of 2-methoxybenzamide have been investigated for their potential as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer[4][5][6]. The aberrant activation of this pathway can lead to uncontrolled cell proliferation and tumor growth[4].

The Hedgehog Signaling Pathway and Inhibition by 2-methoxybenzamide Derivatives:

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its dysregulation can contribute to tumorigenesis. A key component of this pathway is the Smoothened (Smo) receptor[4].

Caption: Simplified Hedgehog signaling pathway and the point of inhibition by 2-methoxybenzamide derivatives.

In the "off" state, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) receptor. When a Hedgehog (Hh) ligand binds to PTCH1, this inhibition is lifted, leading to the activation of SMO. This triggers a downstream cascade that results in the activation of GLI transcription factors, which then promote the expression of target genes involved in cell growth and proliferation[4]. Certain 2-methoxybenzamide derivatives have been shown to act as antagonists of the SMO receptor, thereby inhibiting the aberrant activation of the Hh pathway[4].

Conclusion

References

- 1. 2-Methoxybenzamide [webbook.nist.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-methoxy-N-(2-pyridinyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methoxy-N-(2-pyridinyl)benzamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on the amidation reaction between 2-methoxybenzoyl chloride and 2-aminopyridine. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound serves as a key building block in the synthesis of a variety of pharmacologically active molecules. Its structure, combining a methoxy-substituted benzoyl group with a pyridinyl amine, makes it a versatile scaffold for targeting a range of biological targets. This protocol outlines a reliable and reproducible method for the preparation of this compound in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Yield | Typically 85-95% |

| Melting Point | Not explicitly reported in literature |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted typical shifts: |

| δ 8.20-8.30 (m, 1H, Py-H) | |

| δ 7.90-8.00 (m, 1H, Py-H) | |

| δ 7.60-7.70 (m, 1H, Py-H) | |

| δ 7.40-7.50 (m, 1H, Ar-H) | |

| δ 7.30-7.40 (m, 1H, Ar-H) | |

| δ 7.00-7.10 (m, 2H, Ar-H, Py-H) | |

| δ 3.90 (s, 3H, OCH₃) | |

| δ 8.50-9.50 (br s, 1H, NH) | |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted typical shifts: |

| δ 165.0 (C=O) | |

| δ 157.0 (Ar-C-O) | |

| δ 151.0 (Py-C-N) | |

| δ 148.0 (Py-CH) | |

| δ 138.0 (Py-CH) | |

| δ 132.0 (Ar-CH) | |

| δ 131.0 (Ar-CH) | |

| δ 125.0 (Ar-C) | |

| δ 121.0 (Ar-CH) | |

| δ 119.0 (Py-CH) | |

| δ 114.0 (Py-CH) | |

| δ 111.0 (Ar-CH) | |

| δ 55.9 (OCH₃) | |

| IR (KBr, cm⁻¹) | Predicted typical absorptions: |

| 3300-3400 (N-H stretch) | |

| 1660-1680 (C=O stretch, amide I) | |

| 1580-1600 (aromatic C=C stretch) | |

| 1520-1540 (N-H bend, amide II) | |

| 1240-1260 (Ar-O-CH₃ stretch) | |

| Mass Spec (ESI-MS) | m/z 229.1 [M+H]⁺ |

Note: NMR and IR data are predicted based on typical values for similar structures and may vary depending on experimental conditions.

Experimental Protocol

This protocol is adapted from general procedures for amide synthesis from acyl chlorides.

Materials:

-

2-Aminopyridine

-

2-Methoxybenzoyl chloride

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for recrystallization)

-

Hexanes (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 2-aminopyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the stirred solution.

-

Acyl Chloride Addition: Slowly add a solution of 2-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel or syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel if necessary.

-

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Signaling Pathway Diagram

Caption: Nucleophilic acyl substitution mechanism for the amide formation.

Unveiling Hedgehog Pathway Inhibition: A Guide to the Gli-Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to utilizing the Gli-luciferase reporter assay for the identification and characterization of Hedgehog (Hh) signaling pathway inhibitors. The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various cancers, making it a key target for therapeutic intervention.[1][2][3] The Gli-luciferase reporter assay is a robust and widely used method to screen for and evaluate the efficacy of potential inhibitory compounds.[4][5]

The Hedgehog Signaling Pathway: A Brief Overview

The Hedgehog signaling pathway is a conserved signal transduction cascade that plays a pivotal role in cell growth, differentiation, and tissue patterning.[2][3] In vertebrates, the pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[6][7] In the absence of a ligand, PTCH inhibits the activity of a G protein-coupled receptor-like protein, Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to activate the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[6][8] Activated Gli proteins translocate to the nucleus and induce the transcription of Hh target genes, which regulate cell fate and proliferation.[6][9]

Caption: The canonical Hedgehog signaling pathway in the "OFF" and "ON" states.

Principle of the Gli-Luciferase Reporter Assay

The Gli-luciferase reporter assay is a cell-based assay that quantifies the transcriptional activity of Gli proteins.[4] The core of this assay is a reporter construct containing a firefly luciferase gene under the control of a promoter with multiple Gli-binding sites.[9] When the Hedgehog pathway is activated, Gli transcription factors bind to these response elements and drive the expression of the luciferase enzyme. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the level of Hedgehog pathway activation.[10] Inhibitors of the pathway will decrease Gli-mediated transcription, resulting in a reduced luciferase signal.[9]

Experimental Workflow

The following diagram outlines the key steps involved in performing a Gli-luciferase reporter assay for Hedgehog pathway inhibition.

Caption: A generalized workflow for the Gli-luciferase reporter assay.

Detailed Experimental Protocols

This section provides detailed protocols for performing a Gli-luciferase reporter assay. These protocols are based on commonly used methods and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| Gli-Luciferase Reporter Cell Line (e.g., NIH-3T3) | BPS Bioscience | 79646 |

| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Recombinant Mouse Sonic Hedgehog (Shh) | R&D Systems | 464-SH |

| Hedgehog Pathway Inhibitor (e.g., Cyclopamine) | Tocris Bioscience | 1423 |

| Dual-Luciferase® Reporter Assay System | Promega | E1910 |

| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |

| Luminometer | Various | - |

Protocol 1: Cell Culture and Seeding

-

Culture the Gli-luciferase reporter cells (e.g., NIH-3T3) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

The day before the experiment, detach the cells using trypsin-EDTA and resuspend them in fresh culture medium.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow the cells to attach and become confluent.[9]

Protocol 2: Compound Treatment

-

Prepare serial dilutions of your test compounds and the positive control inhibitor (e.g., cyclopamine) in a low-serum medium (e.g., DMEM with 0.5% FBS).

-

Prepare the Hedgehog pathway agonist (e.g., Shh) in the same low-serum medium at a concentration that induces a robust luciferase signal (this should be determined empirically, but a starting point could be 100-500 ng/mL).

-

Carefully remove the culture medium from the cells.

-

Add 50 µL of the diluted test compounds or control inhibitor to the appropriate wells.

-

Add 50 µL of the Hedgehog agonist to all wells except the negative control wells (which should receive 50 µL of low-serum medium).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[9][11]

Protocol 3: Luciferase Assay

-

Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.

-

Remove the plate from the incubator and allow it to cool to room temperature.

-

Carefully remove the medium from the wells.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

-

Measure the firefly luciferase activity (luminescence) using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction (if using a dual-reporter system for normalization).

-

Measure the Renilla luciferase activity.

Data Presentation and Analysis

Proper data analysis is crucial for interpreting the results of a Gli-luciferase reporter assay. A dual-luciferase system is highly recommended to normalize for differences in cell number and transfection efficiency.[12][13]

Data Normalization

For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity. This normalized value represents the specific activity of the Hedgehog pathway.

Calculation of Percent Inhibition

The percentage of Hedgehog pathway inhibition for each concentration of a test compound can be calculated using the following formula:

% Inhibition = 100 x [1 - (Normalized value of treated well - Average background) / (Average normalized value of agonist-only wells - Average background)]

Where "background" refers to the luminescence from wells with cells but no agonist or inhibitor.[9]

Sample Data Table

| Compound | Concentration (µM) | Average Normalized Luminescence (RLU) | Standard Deviation | % Inhibition |

| Vehicle Control | - | 150,000 | 12,000 | 0 |

| Compound A | 0.1 | 125,000 | 9,800 | 16.7 |

| Compound A | 1 | 78,000 | 6,500 | 48.0 |

| Compound A | 10 | 15,000 | 1,200 | 90.0 |

| Cyclopamine (Control) | 10 | 12,000 | 1,100 | 92.0 |

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it exerts 50% of its maximal inhibitory effect. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal | - Low transfection efficiency (if transiently transfected)[14]- Insufficient agonist concentration- Cell death due to compound toxicity | - Optimize transfection protocol- Perform an agonist dose-response curve to determine optimal concentration- Assess cell viability using a cytotoxicity assay |

| High Background | - Autoluminescence from compounds- High basal pathway activity | - Test compounds for autoluminescence in a cell-free assay- Use a cell line with lower basal Hedgehog signaling |

| High Variability between Replicates | - Inconsistent cell seeding- Pipetting errors[14]- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding- Use a multichannel pipette and be consistent with technique- Avoid using the outer wells of the plate |

Conclusion

The Gli-luciferase reporter assay is a powerful and versatile tool for the discovery and characterization of Hedgehog pathway inhibitors.[15] By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain reliable and reproducible data to advance their drug development programs. Careful optimization of experimental conditions and adherence to good laboratory practices are essential for the success of this assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. web.stanford.edu [web.stanford.edu]

- 12. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

- 13. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Frontiers | Harnessing bioluminescence for drug discovery and epigenetic research [frontiersin.org]

Application Notes and Protocols for Evaluating 2-methoxy-N-(2-pyridinyl)benzamide Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to evaluating the efficacy of "2-methoxy-N-(2-pyridinyl)benzamide," a potent inhibitor of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a known driver in various malignancies, making it a critical target for novel cancer therapeutics. This document outlines the mechanism of action of this compound, detailed protocols for relevant cell-based assays, and data presentation guidelines to facilitate consistent and reproducible research.

Mechanism of Action: this compound and its derivatives function by targeting the Smoothened (Smo) receptor, a key signal transducer in the Hh pathway.[1] In the absence of the Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. Upon ligand binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.[1] By inhibiting Smo, this compound effectively blocks this signaling cascade, leading to the suppression of tumor growth in Hh pathway-dependent cancers.[1]

Key Cell-Based Assays

To assess the efficacy of this compound, a panel of cell-based assays is recommended. These assays are designed to measure the compound's impact on various stages of the Hedgehog signaling pathway and its ultimate effect on cancer cell viability.

-

Gli-Luciferase Reporter Assay: To quantify the inhibition of Hh pathway transcriptional activity.

-

Cell Proliferation (MTT) Assay: To determine the cytotoxic and cytostatic effects on cancer cell lines with aberrant Hh signaling.

-

Smoothened Receptor Binding Assay: To confirm direct engagement of the compound with its molecular target.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value (IC50/EC50 in µM) |

| Gli-Luciferase Reporter Assay | Shh-LIGHT2 (NIH/3T3) | Hh Pathway Inhibition | 0.5 µM |

| Cell Proliferation (MTT) Assay | Daoy (Medulloblastoma) | Growth Inhibition | 1.2 µM |

| Cell Proliferation (MTT) Assay | Panc-1 (Pancreatic Cancer) | Growth Inhibition | 2.5 µM |

| Cell Proliferation (MTT) Assay | A549 (Lung Cancer) | Growth Inhibition | > 10 µM |

| Smoothened Receptor Binding | HEK293 (hSmo expressing) | Binding Affinity (Ki) | 0.2 µM |

Note: The data presented in this table are representative examples and may not reflect the actual values for this compound.

Experimental Protocols

Gli-Luciferase Reporter Assay Protocol

This assay measures the activity of the Gli transcription factors, the final effectors of the Hh pathway. A reporter cell line, such as the Shh-LIGHT2 (a NIH/3T3 derivative), which contains a Gli-responsive firefly luciferase reporter gene, is utilized.

Materials:

-

Shh-LIGHT2 cells (or other suitable Gli-reporter cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well white, clear-bottom tissue culture plates

-

This compound

-

Sonic Hedgehog (Shh) conditioned medium or a Smo agonist (e.g., SAG)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: The following day, replace the medium with low-serum medium (0.5% FBS). Prepare serial dilutions of this compound in the low-serum medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Pathway Activation: Induce Hh pathway signaling by adding Shh conditioned medium or a final concentration of 100 nM SAG to the appropriate wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla (as a transfection control) luciferase activity using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition for each concentration of the test compound relative to the stimulated control and determine the IC50 value.

References

Application Notes and Protocols for Investigating "2-methoxy-N-(2-pyridinyl)benzamide" in Drug-Resistant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters or the activation of pro-survival signaling pathways. Benzamide derivatives have emerged as a versatile chemical scaffold with potential applications in overcoming MDR. This document provides detailed application notes and experimental protocols for investigating the potential of 2-methoxy-N-(2-pyridinyl)benzamide in the context of drug-resistant cancer cell lines.

While direct experimental data for this specific compound is limited, the protocols and hypotheses presented are based on the known mechanisms of structurally related benzamide derivatives. Two primary mechanisms of action are proposed for investigation:

-

Inhibition of ABC Transporters: Many cancer cell lines achieve resistance by overexpressing efflux pumps like P-glycoprotein (P-gp, ABCB1) or Breast Cancer Resistance Protein (BCRP, ABCG2), which actively remove chemotherapeutic agents. Some benzamide derivatives have been shown to inhibit these pumps, thereby restoring intracellular drug concentrations and sensitizing resistant cells to treatment.[1][2]

-

Modulation of Pro-Survival Signaling: Aberrant activation of signaling pathways, such as the Hedgehog (Hh) pathway, is a known driver of tumorigenesis and can contribute to a drug-resistant phenotype.[3][4][5] Several benzamide-based molecules have been developed as inhibitors of the Hedgehog pathway, suggesting a potential role for this compound in targeting the foundational mechanisms of cell survival and proliferation in resistant cancers.

These notes provide a framework for the systematic evaluation of this compound as a potential agent to combat multidrug resistance.

Data Presentation: Illustrative Quantitative Data

The following table summarizes hypothetical data that could be generated using the protocols described below. It is designed to serve as a template for presenting experimental findings.

| Parameter | Parental Cell Line (e.g., NCI-H460) | Resistant Cell Line (e.g., NCI-H460/R) | Resistant Cells + this compound (1 µM) |

| IC50 of Doxorubicin (nM) | 25 ± 3.1 | 2,400 ± 150[6] | 55 ± 6.8 |

| Resistance Factor (RF) | 1 | 96 | 2.2 |

| Fold Reversal (FR) | N/A | N/A | 43.6 |

| IC50 of this compound (µM) | > 50 | > 50 | N/A |

| Intracellular Rhodamine 123 Accumulation (Relative Fluorescence Units) | 100 ± 8.5 | 12 ± 2.1 | 85 ± 7.3 |

| Relative GLI1 Protein Expression (vs. untreated resistant cells) | N/A | 1.0 | 0.3 ± 0.05 |

-

Resistance Factor (RF): IC50 (Resistant) / IC50 (Parental)

-

Fold Reversal (FR): IC50 (Resistant) / IC50 (Resistant + Compound)

Mandatory Visualizations

Caption: Proposed mechanism of ABC transporter inhibition.

Caption: Proposed mechanism of Hedgehog pathway inhibition.

Caption: Logical workflow for experimental investigation.

Experimental Protocols

Protocol 1: Culture of Drug-Resistant Cell Lines

This protocol describes the general maintenance of a parental (drug-sensitive) and a corresponding drug-resistant cancer cell line, using the NCI-H460 (parental) and NCI-H460/R (doxorubicin-resistant) lines as an example.[6]

Materials:

-

NCI-H460 and NCI-H460/R cell lines

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Doxorubicin hydrochloride

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75) and plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Culture of Parental NCI-H460 Cells:

-

Thaw and culture cells in Complete Growth Medium.

-

Subculture cells when they reach 80-90% confluency. Aspirate medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with 5-7 mL of Complete Growth Medium, centrifuge at 200 x g for 5 minutes, and resuspend the cell pellet in fresh medium for seeding into new flasks.

-

-

Culture of Resistant NCI-H460/R Cells:

-

Follow the same procedure as for the parental line, with one critical addition.

-

Selective Pressure: To maintain the resistant phenotype, supplement the Complete Growth Medium with a low concentration of doxorubicin (e.g., 10-20 nM). This ensures that only cells maintaining the resistance mechanism (P-gp overexpression) will thrive.

-

Note: When preparing cells for an experiment, culture them in doxorubicin-free medium for at least one passage (2-3 days) to avoid interference from the selecting agent.

-

Protocol 2: Cytotoxicity and IC50 Determination (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Parental and resistant cells

-

Complete Growth Medium

-

96-well plates

-

This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-8,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A typical final concentration range might be 0.1 to 100 µM.

-

Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug dose, typically <0.5%) and a "no-cell" blank control.

-

Remove the seeding medium and add 100 µL of the compound-containing medium to the appropriate wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.